![molecular formula C12H8ClFO2 B6381018 3-Chloro-5-(4-fluoro-2-hydroxyphenyl)phenol, 95% CAS No. 1261919-62-3](/img/structure/B6381018.png)
3-Chloro-5-(4-fluoro-2-hydroxyphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(4-fluoro-2-hydroxyphenyl)phenol, also known as 3-Cl-5-(4-F-2-OH-Phenyl)phenol, is a synthetic compound used in a variety of scientific research applications. It is a highly stable compound with a melting point of 155-156°C and a boiling point of 315°C. This compound has been extensively studied due to its unique properties and potential applications in various fields.
Scientific Research Applications
3-Chloro-5-(4-fluoro-2-hydroxyphenyl)phenol, 95%(4-F-2-OH-Phenyl)phenol has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. It has also been used in the synthesis of dyes and pigments, as well as in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(4-fluoro-2-hydroxyphenyl)phenol, 95%(4-F-2-OH-Phenyl)phenol is not yet fully understood. However, it is believed that this compound acts as an electrophile, reacting with nucleophiles such as amines and alcohols to form new compounds. It is also believed to act as a catalyst, promoting the reaction of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(4-fluoro-2-hydroxyphenyl)phenol, 95%(4-F-2-OH-Phenyl)phenol are not yet fully understood. However, some studies have suggested that this compound may have anti-inflammatory and antioxidant properties. It has also been suggested that this compound may be useful in the treatment of certain types of cancer.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-Chloro-5-(4-fluoro-2-hydroxyphenyl)phenol, 95%(4-F-2-OH-Phenyl)phenol in lab experiments is its stability and low cost. This compound is highly stable and can be stored for long periods of time without significant degradation. Additionally, it is relatively inexpensive compared to other compounds used in scientific research. However, this compound is toxic and should be handled with caution.
Future Directions
There are a number of potential future directions for 3-Chloro-5-(4-fluoro-2-hydroxyphenyl)phenol, 95%(4-F-2-OH-Phenyl)phenol. These include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Additionally, further research into the mechanism of action of this compound could lead to the development of new drugs and treatments. Finally, it could also be used in the synthesis of polymers and other materials, as well as in the synthesis of dyes and pigments.
Synthesis Methods
3-Chloro-5-(4-fluoro-2-hydroxyphenyl)phenol, 95%(4-F-2-OH-Phenyl)phenol can be synthesized through a multi-step process. The starting material for this process is 4-fluoro-2-hydroxyphenylacetic acid, which is reacted with thionyl chloride and pyridine to form 4-fluoro-2-hydroxyphenylchloroformate. This compound is then reacted with 3-chloroaniline to form 3-chloro-5-(4-fluoro-2-hydroxyphenyl)phenol.
properties
IUPAC Name |
2-(3-chloro-5-hydroxyphenyl)-5-fluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO2/c13-8-3-7(4-10(15)5-8)11-2-1-9(14)6-12(11)16/h1-6,15-16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNFNTDPVRWBOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)C2=CC(=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685915 |
Source
|
Record name | 5'-Chloro-4-fluoro[1,1'-biphenyl]-2,3'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80685915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4-fluoro-2-hydroxyphenyl)phenol | |
CAS RN |
1261919-62-3 |
Source
|
Record name | 5'-Chloro-4-fluoro[1,1'-biphenyl]-2,3'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80685915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.